molecular formula C16H20ClNO3 B2861693 ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate CAS No. 478063-98-8

ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate

Cat. No.: B2861693
CAS No.: 478063-98-8
M. Wt: 309.79
InChI Key: RTBLIWRWSBQCLP-UHFFFAOYSA-N
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Description

Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research It is known for its unique chemical structure, which includes a chlorophenyl group, an oxocyclohexyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate typically involves the reaction of 3-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base, followed by the addition of ethyl carbamate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate include other carbamate derivatives and compounds with similar structural features, such as:

  • Ethyl N-[(3-chlorophenyl)methyl]carbamate
  • Ethyl N-[(2-oxocyclohexyl)methyl]carbamate
  • Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)]carbamate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(2-oxocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-2-21-16(20)18-15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)19/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBLIWRWSBQCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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